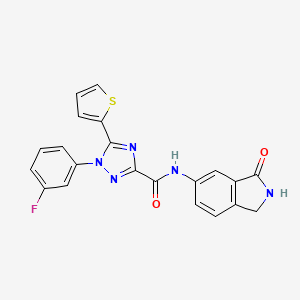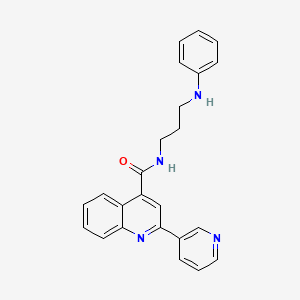![molecular formula C19H16ClN3O2 B7552699 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a chemical compound that has shown potential in scientific research applications. Its unique structure and properties make it a promising candidate for various studies related to biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the disease pathways. Further research is required to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has shown promising results in various biochemical and physiological studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. However, further studies are required to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide in lab experiments is its unique structure and properties. It has shown promising results in various studies, making it a potential candidate for further research. However, the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents. Additionally, further studies are required to fully understand its effects and mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide. Some of the potential areas of research include:
1. Further studies on its mechanism of action to fully understand its effects.
2. Investigation of its potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammation.
3. Development of new derivatives of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide with improved properties and efficacy.
4. Investigation of its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a promising compound for various scientific research applications. Its unique structure and properties make it a potential candidate for further research in the areas of cancer research, neurodegenerative diseases, and inflammation. However, further studies are required to fully understand its effects and mechanism of action.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide is a multi-step process involving the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound requires expertise and caution due to the involvement of hazardous reagents.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide has been extensively studied for its potential in various scientific research applications. Some of the notable research areas include cancer research, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-17-7-2-1-4-13(17)8-9-18(25)23-15-11-21-19(22-12-15)14-5-3-6-16(24)10-14/h1-7,10-12,24H,8-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZTUQRUIHVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CN=C(N=C2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)

![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)
![1-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7552667.png)
![4-[[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7552672.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzamide](/img/structure/B7552691.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552696.png)
![2-Benzyl-5-[[4-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7552705.png)